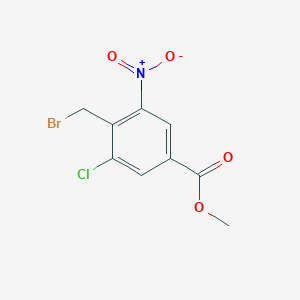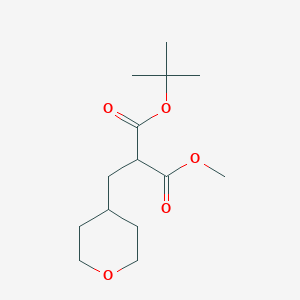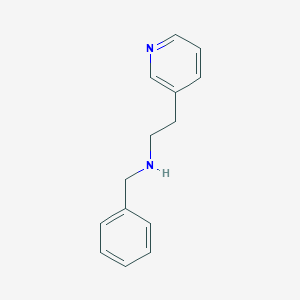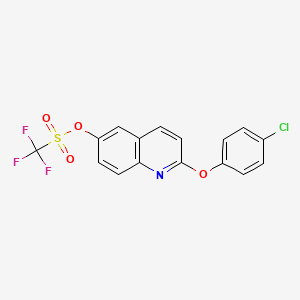
Methyl 4-bromomethyl-3-chloro-5-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-bromomethyl-3-chloro-5-nitrobenzoate is an organic compound that belongs to the class of substituted benzoates. This compound is characterized by the presence of bromomethyl, chloro, and nitro substituents on a benzoate ester. It is commonly used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromomethyl-3-chloro-5-nitrobenzoate typically involves a multi-step process. One common method starts with the nitration of methyl benzoate to introduce the nitro group. This is followed by bromination and chlorination steps to introduce the bromomethyl and chloro substituents, respectively .
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-bromomethyl-3-chloro-5-nitrobenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.
Oxidation Reactions: The bromomethyl group can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin and hydrochloric acid.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of methyl 4-hydroxymethyl-3-chloro-5-nitrobenzoate.
Reduction: Formation of methyl 4-bromomethyl-3-chloro-5-aminobenzoate.
Oxidation: Formation of methyl 4-carboxy-3-chloro-5-nitrobenzoate.
Applications De Recherche Scientifique
Methyl 4-bromomethyl-3-chloro-5-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 4-bromomethyl-3-chloro-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The bromomethyl group can participate in alkylation reactions, modifying the structure and function of target molecules. These interactions can affect various biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-chloro-3-nitrobenzoate: Lacks the bromomethyl group but has similar chemical properties.
Methyl 4-bromomethyl-3-nitrobenzoate: Lacks the chloro group but has similar reactivity.
Methyl 4-bromomethyl-3-chlorobenzoate: Lacks the nitro group but shares the bromomethyl and chloro substituents.
Uniqueness
Methyl 4-bromomethyl-3-chloro-5-nitrobenzoate is unique due to the combination of bromomethyl, chloro, and nitro substituents on the benzoate ester.
Propriétés
Numéro CAS |
1057652-85-3 |
|---|---|
Formule moléculaire |
C9H7BrClNO4 |
Poids moléculaire |
308.51 g/mol |
Nom IUPAC |
methyl 4-(bromomethyl)-3-chloro-5-nitrobenzoate |
InChI |
InChI=1S/C9H7BrClNO4/c1-16-9(13)5-2-7(11)6(4-10)8(3-5)12(14)15/h2-3H,4H2,1H3 |
Clé InChI |
LOXVCYZNTIEERF-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=C(C(=C1)Cl)CBr)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(phenoxymethyl)-6,7-dihydro-5H-[1,3]thiazolo[5,4-c]pyridin-4-one](/img/structure/B13875079.png)






![2-Phenylpyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B13875128.png)

![2-[6-(1-Ethoxyethenyl)pyridin-3-yl]propan-2-ol](/img/structure/B13875133.png)




